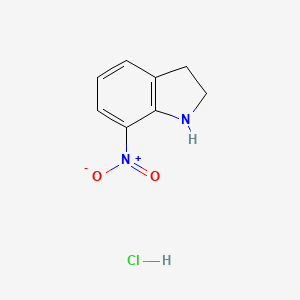

7-Nitroindoline HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

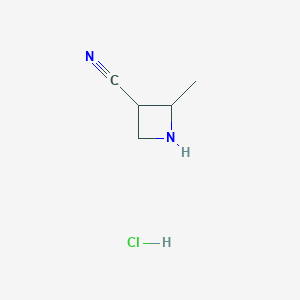

7-Nitroindoline hydrochloride (CAS Number: 2173992-22-6) is a chemical compound with a molecular weight of 200.62 . It is a solid substance stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of 7-Nitroindoline derivatives has been reported in the literature . For instance, 7-Nitroindoline-based photochemistry has focused mostly on N-acyl-7-nitroindolines, which have been used as photocleavable protecting groups for carboxylic acids that can be efficiently removed by illumination with UV-light .

Molecular Structure Analysis

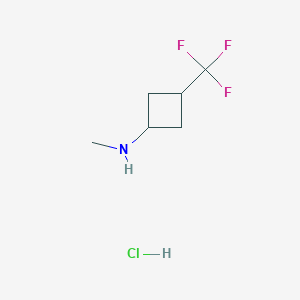

The InChI code for 7-Nitroindoline hydrochloride is 1S/C8H8N2O2.ClH/c11-10(12)7-3-1-2-6-4-5-9-8(6)7;/h1-3,9H,4-5H2;1H . This code provides a unique representation of the molecule’s structure.

Physical And Chemical Properties Analysis

7-Nitroindoline hydrochloride is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 200.62 .

科学的研究の応用

Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators

Neuroactive amino acids derivatised at their carboxylate groups with a photolabile nitroindolinyl group are highly effective reagents for the sub-µs release of neuroactive amino acids in physiological solutions . However, the same does not apply in the case of calcium ion chelators . In this study, nitroindolinyl-caged BAPTA is found to be completely photostable, whereas nitroindolinyl-caged EDTA photolyses only when saturated with calcium ions .

Photocleavable Protecting Groups for Carboxylic Acids

7-Nitroindoline-based photochemistry has focused mostly on N-acyl-7-nitroindolines, which have been used as photocleavable protecting groups for carboxylic acids that can be efficiently removed by illumination with UV-light . They offer an alternative to the more commonly used o-nitrobenzyl-based photocleavable protecting groups .

Photochemical Acylating Agents in Inert Solvents

N-acyl-7-nitroindolines can also be used as photochemical acylating agents in inert solvents . For example, they have found application in peptide fragment condensation, the convergent synthesis of N-glycopeptides, and the synthesis of peptide thioesters, forming amide and thioester bonds with amine and thiol nucleophiles, respectively, under neutral conditions .

Photolabile Derivative of EDTA

Flash irradiation of these compounds with near-UV light causes either fragmentation or other structural change, which results in a fast change in their calcium affinity, thereby resulting in the rapid release of Ca 2+ ions in solution and triggering a biological response .

Photoreactive Moieties

Other 7-nitroindoline-based photoreactive moieties have been reported in the literature such as 7-nitroindoline-based ureas and carbamates .

Photocleavable Crosslinkers

7-Nitroindoline hydrochloride has been incorporated into photocleavable homobifunctional crosslinkers equipped with N-hydroxysuccinimide moieties for crosslinking amine-containing polymers . These photocleavable crosslinkers can generate functional materials with the capability of crosslinking reversal by light illumination .

Safety and Hazards

7-Nitroindoline hydrochloride is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

特性

IUPAC Name |

7-nitro-2,3-dihydro-1H-indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c11-10(12)7-3-1-2-6-4-5-9-8(6)7;/h1-3,9H,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHMOVIJXOLTKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC=C2[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitroindoline hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![t-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6300531.png)

![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)

![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)

![t-Butyl 3,3-difluoro-octahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate](/img/structure/B6300589.png)

![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)